molecular formula C23H20N2O2S B277065 N,N-dibenzyl-8-quinolinesulfonamide

N,N-dibenzyl-8-quinolinesulfonamide

Cat. No.: B277065
M. Wt: 388.5 g/mol
InChI Key: XSJUJBIKJDYONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzyl-8-quinolinesulfonamide is a chemical compound supplied for research purposes exclusively. This compound is built upon the 8-quinolinesulfonamide scaffold, a structure recognized in medicinal chemistry for its versatile biological activity and capacity to interact with key enzymatic targets. Primary research applications for derivatives of the 8-quinolinesulfonamide core are found in oncology and infectious disease studies. In anticancer research, this chemotype is investigated for its ability to modulate the tumor-specific M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer cell metabolism . Modulating PKM2 can influence the glycolytic flux in cancer cells, potentially reducing cell proliferation and viability . Furthermore, 8-quinolinesulfonamide derivatives have been designed as potent inhibitors of cancer-associated carbonic anhydrase isoforms (e.g., hCA IX and XII) . In antimicrobial research, hybrid quinoline-sulfonamide complexes exhibit promising antibacterial and antifungal activity . The N-dibenzyl modification on the sulfonamide group is a significant structural feature that can enhance binding affinity and selectivity towards specific protein targets. The 8-quinolinesulfonamide moiety is also known to act as a chelating group for metal ions such as Zn²⁺, which can be exploited to inhibit metalloenzymes or disrupt metal homeostasis in pathogens . This product is intended for research use by qualified professionals in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N,N-dibenzylquinoline-8-sulfonamide

InChI

InChI=1S/C23H20N2O2S/c26-28(27,22-15-7-13-21-14-8-16-24-23(21)22)25(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2

InChI Key

XSJUJBIKJDYONU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Characteristics

The table below compares N,N-dibenzyl-8-quinolinesulfonamide with similar compounds based on substituents, molecular weight, and synthesis:

Compound Name Substituents Molecular Weight (g/mol) Key Synthetic Conditions
This compound (inferred) Two benzyl groups on sulfonamide N ~382.5 (calculated) Likely sulfonyl chloride + dibenzylamine (similar to )
N-(2-Chlorophenyl)-8-quinolinesulfonamide 2-Chlorophenyl on sulfonamide N 318.78 Not specified; likely sulfonation of 8-aminoquinoline
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide 4-(Furan-3-yl)benzyl on sulfonamide N 364.4 Multi-step coupling (e.g., amidation or nucleophilic substitution)
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide Piperazine-carbonyl-phenyl on sulfonamide N ~452.52 (calculated) Multi-step synthesis with DMAC solvent, acid catalysis

Key Observations :

  • Substituent Effects : The dibenzyl variant’s bulky substituents likely increase steric hindrance compared to smaller groups like chlorophenyl or furanyl-benzyl. This may reduce solubility but improve membrane permeability .
  • Synthetic Complexity : Piperazine-containing analogs (e.g., ) require multi-step protocols, whereas simpler derivatives (e.g., ) may follow direct sulfonation routes.
Physicochemical Properties
  • Solubility: this compound’s benzyl groups may reduce aqueous solubility compared to polar substituents like the piperazine moiety in , which can form salts (e.g., hydrochloride) for improved solubility .
  • Crystallinity : Analogs such as exhibit well-defined XRPD patterns and thermal stability via TGA/DSC, suggesting that the dibenzyl variant could also form stable crystalline salts .

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